molecular formula C8H14O2 B1207610 3,4-Dimethylhexane-2,5-dione CAS No. 25234-79-1

3,4-Dimethylhexane-2,5-dione

Cat. No.: B1207610
CAS No.: 25234-79-1
M. Wt: 142.2 g/mol
InChI Key: GECZPGNLQXZLFU-UHFFFAOYSA-N
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Description

3,4-Dimethylhexane-2,5-dione is an organic compound with the molecular formula C8H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylhexane-2,5-dione can be synthesized through several methods. One common synthetic route involves the reaction of pinacolone with ethyl acetate in the presence of a base. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration, to yield the desired diketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as those used in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylhexane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylhexane-2,5-dione has several applications in scientific research:

Properties

IUPAC Name

3,4-dimethylhexane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECZPGNLQXZLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948086
Record name 3,4-Dimethylhexane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25234-79-1
Record name 3,4-Dimethyl-2,5-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25234-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-2,5-hexanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylhexane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylhexane-2,5-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Compound 219A was made in accordance with the procedures described in Hancock et al. J. Org. Chem. 42,1850–1856 (1977) & Amarnath et al. J. Org. Chem., 60, 301–307 (1995). 2-Propanone (100 mL, 1.1 mol) was refluxed over PbO2 (26.7 g, 0.112 mol) for 28 h. After cooling to rt, the reaction mixture was filtered and the residue was washed with acetone. The filtrate was concentrated under reduced pressure to remove the acetone and then distilled at 20 Torr. The fraction that came over between 100–120° C. was collected to give 6.75 g (42.5%) of 3,4-dimethylhexane-2,5-dione as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
PbO2
Quantity
26.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3,4-Dimethylhexane-2,5-dione utilized in the synthesis of substituted bipyrrole compounds?

A1: this compound serves as a crucial starting material in the synthesis of 2,2′,3,3′,4,4′,5,5′-Octamethyl-1,1′-bipyrrole (6). The reaction involves this compound (4) reacting with hydrazine, leading to the formation of the desired bipyrrole derivative []. This synthetic route highlights the compound's utility in constructing more complex heterocyclic systems.

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